7-[2-Pyridyl(4-(2-pyridyl)piperazinyl)methyl]quinolin-8-ol
Description
7-[2-Pyridyl(4-(2-pyridyl)piperazinyl)methyl]quinolin-8-ol is a quinoline derivative featuring a hybrid structure with dual pyridyl groups linked via a piperazine-methyl scaffold at the 7-position of the quinolin-8-ol core. This compound belongs to a broader class of piperazine-substituted quinolines, which are of significant interest in medicinal chemistry due to their diverse pharmacological profiles, including neuroprotection, enzyme inhibition, and antimalarial activity .
Properties
Molecular Formula |
C24H23N5O |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
7-[pyridin-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C24H23N5O/c30-24-19(10-9-18-6-5-13-27-22(18)24)23(20-7-1-3-11-25-20)29-16-14-28(15-17-29)21-8-2-4-12-26-21/h1-13,23,30H,14-17H2 |
InChI Key |
OZSANKKZTCLFJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(C3=C(C4=C(C=CC=N4)C=C3)O)C5=CC=CC=N5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-Pyridyl(4-(2-pyridyl)piperazinyl)methyl]quinolin-8-ol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would typically be carried out in a controlled environment to ensure consistent quality and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
7-[2-Pyridyl(4-(2-pyridyl)piperazinyl)methyl]quinolin-8-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
7-[2-Pyridyl(4-(2-pyridyl)piperazinyl)methyl]quinolin-8-ol has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-[2-Pyridyl(4-(2-pyridyl)piperazinyl)methyl]quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with proteins or nucleic acids, affecting their function and activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Pharmacological Profiles
The following table summarizes key structural and functional differences between the target compound and its analogues:
| Compound Name | Substituents (Position 7) | Molecular Formula | Molecular Weight | Key Biological Activity | Reference Evidence |
|---|---|---|---|---|---|
| 7-[2-Pyridyl(4-(2-pyridyl)piperazinyl)methyl]quinolin-8-ol (Target) | 2-Pyridyl, 4-(2-pyridyl)piperazinyl | C₂₄H₂₂N₄O | 382.47* | Presumed dopamine agonism, iron chelation | [3, 4] |
| 7-{(6-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol | 6-Methylpyridin-2-yl, pyridin-2-yl | C₂₁H₁₈N₄O | 342.4 | LogP = 3.6; Moderate lipophilicity | [9] |
| 7-[(4-Methylpiperazin-1-yl)(2-thienyl)methyl]quinolin-8-ol | 4-Methylpiperazinyl, thiophen-2-yl | C₁₉H₂₁N₃OS | 339.46 | Unspecified antimicrobial activity | [5] |
| 7-[(4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl]quinolin-8-ol | 4-Fluorophenyl, 4-methylpiperazinyl | C₂₁H₂₁FN₃O | 350.42 | Potential CNS targeting | [6] |
| 7-[(4-Methyl-2-pyridyl)amino][4-(trifluoromethyl)phenyl]methyl-8-quinolinol | 4-Methylpyridin-2-yl, 4-(trifluoromethyl)phenyl | C₂₃H₁₈F₃N₃O | 409.41 | PDIA1 inhibition | [1] |
| 4-(4-(2-((5-Hydroxy-1,2,3,4-THN-2-yl)(propyl)amino)ethyl)piperazinyl)quinolin-8-ol | Piperazinyl, propylamino-THN group | C₂₇H₃₄N₄O₂ | 470.59 | Dopamine D2/D3 agonism, iron chelation | [3, 4] |
*Molecular weight calculated based on structural formula.
Key Observations:
Substituent Effects on Lipophilicity :
- The 6-methylpyridin-2-yl analogue (logP = 3.6) exhibits higher lipophilicity than the fluorophenyl derivative (logP ~3.0 estimated), suggesting better membrane permeability .
- The trifluoromethylphenyl analogue () has enhanced metabolic stability due to fluorine’s electron-withdrawing effects .
Biological Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
